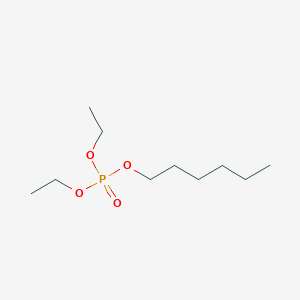

Diethyl hexyl phosphate

Overview

Description

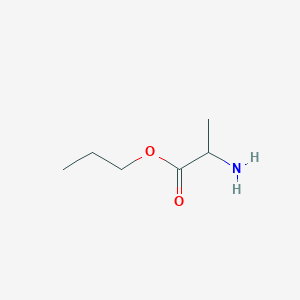

Diethyl hexyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H23O4P and its molecular weight is 238.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreactive Properties

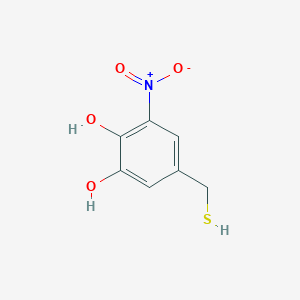

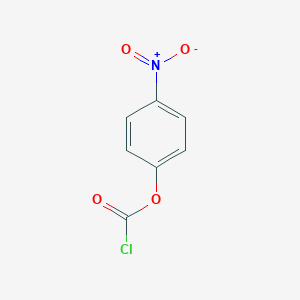

Diethyl hexyl phosphate demonstrates notable photoreactive properties. In a study by Givens et al. (2008), the photo-Favorskii reaction of p-hydroxyphenacyl compounds, including diethyl phosphate derivatives, was examined. The primary photoproduct identified was a triplet biradical, which highlights its potential application in photoreactive systems and photoprotection mechanisms (Givens et al., 2008).

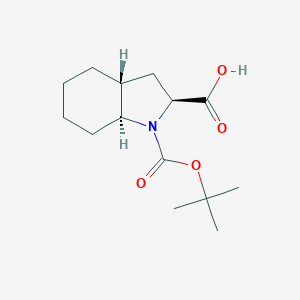

Histone Deacetylase Inhibition

Research by Schaap-FoglerMichal et al. (2017) and Schaap-Fogler et al. (2017) on a derivative of this compound, butyroyloxymethyl-diethyl phosphate (AN-7), indicates its role as a histone deacetylase inhibitor. This compound was found to inhibit corneal neovascularization in mice, suggesting its therapeutic potential in ocular conditions (Schaap-FoglerMichal et al., 2017); (Schaap-Fogler et al., 2017).

Phosphate Functionalization

In the field of polymer chemistry, this compound plays a role in the functionalization of polymers. Marquardt et al. (2015) described a method for introducing pendant diethyl phosphate groups into polyglycidol, demonstrating its utility in polymer modification (Marquardt et al., 2015).

Phosphate Photorelease

The photorelease of phosphates, including benzoin diethyl phosphate, has been studied by Rajesh et al. (2000). They investigated the photodissociation of this compound, which could have implications in developing light-responsive materials and systems (Rajesh & Givens, 2000).

Mechanism of Action

Target of Action

Diethyl hexyl phosphate, also known as di(2-ethylhexyl) phthalate (DEHP), is a ubiquitous environmental endocrine disruptor . It primarily targets the endocrine system, particularly the thyroid gland . It can also interact with hormone synthesis, transport, and metabolism .

Mode of Action

DEHP can be absorbed into the human body through the air, food, water, and skin . After entering the human body, DEHP is rapidly converted to mono (2-ethylhexyl) phthalate (MEHP), which has greater toxicity than DEHP . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

The biochemical pathways affected by DEHP are complex and multifaceted. DEHP or MEHP can damage the thyroid tissue and disrupt its function . It can also interfere with nuclear receptors in various neural structures involved in controlling brain functions . The exact mechanisms remain unclear and are a subject of ongoing research .

Pharmacokinetics

The pharmacokinetics of DEHP involve its absorption into the human body through various routes, followed by its rapid conversion to MEHP . .

Result of Action

The molecular and cellular effects of DEHP’s action are significant. Studies have shown that DEHP and MEHP have several toxic effects, such as reproductive toxicity, immune toxicity, liver toxicity, and kidney toxicity . In recent years, researches have shown that DEHP exposure is closely related to the occurrence and development of thyroid-related diseases .

Action Environment

The action of DEHP can be influenced by various environmental factors. DEHP is released from plastic to the environment, then it will be absorbed into the human body . It is readily biodegradable, and a release to water may pose a danger to fish, invertebrates, and aquatic plants prior to degradation . Di(ethylhexyl) phosphate may adsorb to suspended soils and sediments .

Safety and Hazards

Diethyl hexyl phosphate is highly corrosive to the skin and eyes with symptoms of redness and burning sensation. Prolonged contact may cause severe burns . It is stable under normal conditions of use. Contact with non-noble metals, iron, aluminum, and zinc may release hydrogen gas. Vapors may form explosive mixtures with air when heated .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Diethyl hexyl phosphate are not fully understood. It is known that it can interact with various enzymes and proteins. For instance, it has been suggested that it may interact with lipid phosphate phosphatases (LPPs), which play a significant role in glycerolipid metabolism .

Cellular Effects

This compound can have various effects on cells. For instance, it has been suggested that it can damage the thyroid tissue and disrupt its function . It is also known to be a global environmental endocrine disruptor .

Molecular Mechanism

It is known that after entering the human body, it is rapidly converted to mono (2-ethylhexyl) phthalate (MEHP), which has greater toxicity than this compound .

Temporal Effects in Laboratory Settings

It is known that it can cause significant changes in the effects of this product over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown that children are significantly more exposed to this compound than adults .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is known to be involved in the metabolism of glycerolipids .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It is known to be absorbed into the human body through the air, food, water, and skin .

Subcellular Localization

It is known that it can cause significant changes in the subcellular localization of various biomolecules .

Properties

IUPAC Name |

diethyl hexyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O4P/c1-4-7-8-9-10-14-15(11,12-5-2)13-6-3/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQQMPGKASWZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

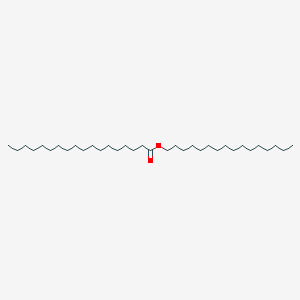

Canonical SMILES |

CCCCCCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385239 | |

| Record name | diethyl hexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7110-49-8 | |

| Record name | diethyl hexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

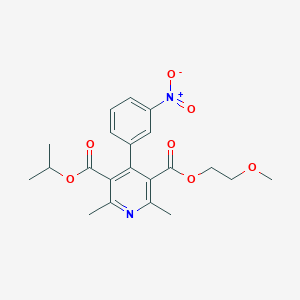

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone](/img/structure/B143684.png)